molecular formula C16H14Cl2O2 B1343438 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-25-5

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone

Cat. No. B1343438
M. Wt: 309.2 g/mol
InChI Key: IGUQTMCYYSKTHT-UHFFFAOYSA-N
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Description

“2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C16H14Cl2O2 . It has a molecular weight of 309.19 . The IUPAC name for this compound is 1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one .


Molecular Structure Analysis

The InChI code for “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” is 1S/C16H14Cl2O2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,4’-Dichloro-3-(4-methoxyphenyl)propiophenone” include a molecular weight of 309.19 and a molecular formula of C16H14Cl2O2 .

Scientific Research Applications

Microwave- and Ultrasound-assisted Semisynthesis

A study by Joshi, Sharma, and Sinha (2005) demonstrated a rapid semisynthesis of natural methoxylated propiophenones using microwave and ultrasound heating. This process involves a stereo- and regio-isomeric mixture of phenylpropenes reacting with palladium chloride and sodium formate, followed by oxidation to produce phenylpropanes. The synthesis represents an efficient method for preparing derivatives of propiophenones, including 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, under environmentally benign conditions (Joshi, Sharma, & Sinha, 2005).

α-Chlorination Techniques

Tsuruta et al. (1985) explored the α-chlorination of aryl ketones using manganese(III) acetate, presenting a synthetic pathway relevant to derivatives like 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone. Their research outlines efficient methods for achieving α,α-dichloro derivatives, offering insights into the synthetic applicability and reaction mechanisms for chlorinated propiophenones (Tsuruta, Harada, Nishino, & Kurosawa, 1985).

Photosensitive Polyphosphonate Derivatives

Kaniappan, Murugavel, and Thangadurai (2013) synthesized a series of homo and copolyphosphonate derivatives containing photosensitive unsaturated keto groups in the main chain, utilizing 3-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)propenone. This research highlights the potential of 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone derivatives in developing materials with unique thermal and photosensitive properties, offering applications in advanced materials science (Kaniappan, Murugavel, & Thangadurai, 2013).

Synthesis of Novel Photosensitive Compounds

Yousif and Fadhil (2020) detailed the synthesis of novel photosensitive compounds, including derivatives of 2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone, through base-catalyzed aldol condensation reactions. Their findings contribute to the development of new materials with potential applications in photochemistry and materials science (Yousif & Fadhil, 2020).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUQTMCYYSKTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644292
Record name 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dichloro-3-(4-methoxyphenyl)propiophenone

CAS RN

898776-25-5
Record name 1-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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